![molecular formula C54H57As B14231760 Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}arsane CAS No. 823235-16-1](/img/structure/B14231760.png)
Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}arsane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}arsane is a complex organoarsenic compound characterized by the presence of three phenyl groups substituted with 4-tert-butylphenyl and ethenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}arsane typically involves the reaction of arsenic trichloride with 4-tert-butylphenylacetylene in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired product. The reaction can be represented as follows:
AsCl3+3C6H4(C(CH3)3)C2H→As[C6H4(C(CH3)3)C2H]3+3HCl
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where arsenic trichloride and 4-tert-butylphenylacetylene are fed into a reactor under controlled conditions. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert the compound to lower oxidation states of arsenic.
Substitution: The phenyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under acidic conditions.
Major Products
Oxidation: Arsenic oxides and substituted phenyl derivatives.
Reduction: Lower oxidation state arsenic compounds.
Substitution: Halogenated phenyl derivatives.
Applications De Recherche Scientifique
Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}arsane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and as a stabilizer in polymers.
Mécanisme D'action
The mechanism by which Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}arsane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, influencing various biochemical pathways. Its bulky phenyl groups may also play a role in modulating its activity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(2,4-di-tert-butylphenyl)phosphite: A similar compound used as an antioxidant in polymers.
Tris(4-tert-butylphenyl)phosphine: Another related compound with applications in catalysis.
Uniqueness
Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}arsane is unique due to its specific substitution pattern and the presence of arsenic, which imparts distinct chemical and physical properties compared to its phosphorus analogs. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
823235-16-1 |
|---|---|
Formule moléculaire |
C54H57As |
Poids moléculaire |
780.9 g/mol |
Nom IUPAC |
tris[4-[2-(4-tert-butylphenyl)ethenyl]phenyl]arsane |
InChI |
InChI=1S/C54H57As/c1-52(2,3)46-28-16-40(17-29-46)10-13-43-22-34-49(35-23-43)55(50-36-24-44(25-37-50)14-11-41-18-30-47(31-19-41)53(4,5)6)51-38-26-45(27-39-51)15-12-42-20-32-48(33-21-42)54(7,8)9/h10-39H,1-9H3 |
Clé InChI |
ZVJSANHDPSJGJF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)[As](C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C(C)(C)C)C5=CC=C(C=C5)C=CC6=CC=C(C=C6)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


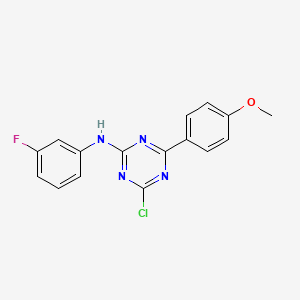
![Benzenamine, N,N-dimethyl-4-[2-(2-propenyl)-2H-1,2,3-triazol-4-yl]-](/img/structure/B14231679.png)
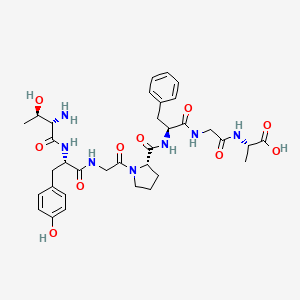

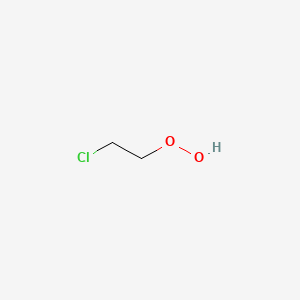
![1,1',1'',1''',1'''',1'''''-[(2-Fluoro-1,4-phenylene)di(prop-1-yne-1,3,3,3-tetrayl)]hexabenzene](/img/structure/B14231709.png)
![9-(3-{[(4-Bromophenyl)methyl]amino}propyl)-9H-carbazole-2,7-diol](/img/structure/B14231715.png)
![5,5-Dimethyl-1-oxa-6-thiaspiro[2.5]octane-2-carboxylic acid](/img/structure/B14231719.png)
![4-[2,2-Dichloro-1-(trifluoromethyl)cyclopropyl]-2-methylaniline](/img/structure/B14231732.png)
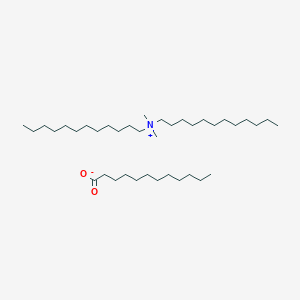
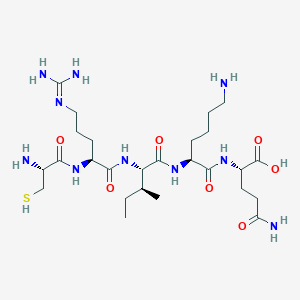

![3,3-Diethoxy-1-[4-(morpholin-4-yl)phenyl]propane-1,2-dione](/img/structure/B14231782.png)
![Pyrazinamine, 5-(2-benzofuranyl)-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B14231789.png)
